Cas no 14769-74-5 (Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-)

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)- structure
14769-74-5 structure
Nome del prodotto:Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-
Numero CAS:14769-74-5
MF:C11H12N2S
MW:204.291380882263
CID:162599
PubChem ID:66374

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-
    • (+)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • (+)-Tetramisole
    • (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • (R)-(+)-Tetramisole
    • Dexamisol
    • Dexamisol [INN-Spanish]
    • Dexamisole [USAN:INN]
    • Dexamisolum
    • Dexamisolum [INN-Latin]
    • Dextramisole
    • d-Tetramisole
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (R)-
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (R)-(+)-
    • UNII-UMH46V5U01
    • dexamisole
    • (6R)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • (6R)-6β-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • D03708
    • CS-0068175
    • R 12,563 FREE BASE
    • Dexamisole (USAN/INN)
    • DEXAMISOLE [INN]
    • Lopac-L-9756
    • CHEMBL1369896
    • UMH46V5U01
    • CHEBI:77282
    • NCGC00015620-01
    • NCGC00016722-01
    • NS00085574
    • AKOS040746756
    • 14769-74-5
    • Lopac-T-1512
    • R 12,563 [AS HYDROCHLORIDE]
    • NCGC00015620-02
    • NCGC00016722-02
    • DEXAMISOLE [USAN]
    • Q27146864
    • (+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • R-12563 FREE BASE
    • CAS-16595-80-5-Batch2
    • SCHEMBL123414
    • EINECS 238-837-0
    • (+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CAS-16595-80-5
    • DTXSID30163778
    • Tetramisole, (r)-
    • HY-119426
    • Inchi: InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
    • Chiave InChI: HLFSDGLLUJUHTE-JTQLQIEISA-N
    • Sorrisi: C1=CC=C([C@@H]2CN3CCSC3=N2)C=C1

Proprietà calcolate

  • Massa esatta: 204.07226
  • Massa monoisotopica: 204.07211956g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 246
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.9Ų
  • XLogP3: 1.8

Proprietà sperimentali

  • PSA: 15.6
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd